N-[2-(1,3-Oxazol-2-yl)phenyl]benzamide
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Overview
Description
N-(2-(Oxazol-2-yl)phenyl)benzamide is a compound that belongs to the class of benzoxazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Oxazol-2-yl)phenyl)benzamide typically involves the reaction of 2-aminophenol with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxazole ring . The reaction conditions generally involve refluxing the reactants in an appropriate solvent such as acetonitrile or dichloromethane for several hours .
Industrial Production Methods
Industrial production of N-(2-(Oxazol-2-yl)phenyl)benzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-(Oxazol-2-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or oxazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Explored for its potential as an anti-inflammatory and antiviral agent.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-(2-(Oxazol-2-yl)phenyl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as prostaglandin H2 synthase, by binding to their active sites. This inhibition can lead to anti-inflammatory effects. Additionally, the compound can interact with DNA and proteins, affecting cellular processes and leading to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: Shares the benzoxazole core structure but lacks the benzamide moiety.
Benzimidazole: Similar heterocyclic structure but with nitrogen atoms in different positions.
Oxazole: Contains the oxazole ring but without the phenyl and benzamide groups.
Uniqueness
N-(2-(Oxazol-2-yl)phenyl)benzamide is unique due to its combination of the oxazole ring and benzamide moiety, which imparts specific biological activities and chemical reactivity. This combination allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications .
Properties
CAS No. |
161987-02-6 |
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Molecular Formula |
C16H12N2O2 |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
N-[2-(1,3-oxazol-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C16H12N2O2/c19-15(12-6-2-1-3-7-12)18-14-9-5-4-8-13(14)16-17-10-11-20-16/h1-11H,(H,18,19) |
InChI Key |
PAUGOISYFNEBEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC=CO3 |
Origin of Product |
United States |
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